molecular formula C16H13ClN2O4S B1423866 N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide CAS No. 320423-85-6

N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

Cat. No. B1423866
M. Wt: 364.8 g/mol
InChI Key: PFZUWXMAFYYNNC-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and its behavior under different conditions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Scientific Research Applications

Molecular Structure Analysis

Research by Siddiqui et al. (2008) explored the molecular structure of N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. Their study highlighted the stabilization of this compound's structure through extensive intramolecular hydrogen bonds, forming dimeric pairs of molecules. The heterocyclic thiazine rings in the structure adopted half-chair conformations (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

Synthesis and Biological Properties

In 2017, Ukrainets et al. conducted a study focusing on the synthesis of amino benzoic acids and their derivatives with the N-(4-chlorophenyl) compound as a base. They found that compounds with a free carboxy group showed potential as diuretics, and carbamide derivatives were promising as analgesics. This research suggests diverse therapeutic applications for derivatives of the compound (Ukrainets, Petrushova, Dzyubenko, Grinevich, & Sim, 2017).

Analgesic Activity

Ukrainets et al. (2016) synthesized the sodium salt of the compound and tested its analgesic activity. They found significant variability in the analgesic effect of different conformational isomers, indicating the compound's potential in developing new analgesics (Ukrainets, Petrushova, Shishkina, Grinevich, & Sim, 2016).

Crystal Structure and Biological Properties

The study by Ukrainets et al. (2019) on the crystal habits of N-(4-trifluoromethylphenyl) derivative of the compound revealed different crystal forms with identical molecular structures but varying analgesic activities. This finding emphasizes the importance of crystal habitus in drug substance development and its impact on biological properties (Ukrainets, Petrushova, Fedosov, Voloshchuk, Bondarenko, Shishkina, Sidorenko, & Sim, 2019).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It also includes precautions to be taken while handling the compound .

Future Directions

This involves discussing potential future research directions or applications of the compound .

properties

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-19-13-5-3-2-4-12(13)14(20)15(24(19,22)23)16(21)18-11-8-6-10(17)7-9-11/h2-9,20H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUWXMAFYYNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=O)NC3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201124718
Record name 1H-2,1-Benzothiazine-3-carboxamide, N-(4-chlorophenyl)-4-hydroxy-1-methyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

CAS RN

320423-85-6
Record name 1H-2,1-Benzothiazine-3-carboxamide, N-(4-chlorophenyl)-4-hydroxy-1-methyl-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320423-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-2,1-Benzothiazine-3-carboxamide, N-(4-chlorophenyl)-4-hydroxy-1-methyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 2
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Reactant of Route 6
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

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